Influenza virus NP (44-52)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Influenzavirus-NP (44-52) ist ein Peptid, das vom Nukleoprotein des Influenzavirus abgeleitet ist. Dieses Peptid wird vom Immunsystem erkannt und spielt eine entscheidende Rolle bei der Reaktion des Körpers auf eine Influenzainfektion. Es ist speziell ein Epitop, d. h. der Teil des Antigens, der vom Immunsystem erkannt wird, insbesondere von T-Zellen .

Herstellungsmethoden

Die Synthese von Influenzavirus-NP (44-52) erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Verlängerung: Weitere Aminosäuren werden nacheinander hinzugefügt, wobei Kopplungs- und Entschützungsschritte wiederholt werden.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Vorbereitungsmethoden

The synthesis of Influenza virus NP (44-52) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Analyse Chemischer Reaktionen

Influenzavirus-NP (44-52) durchläuft verschiedene chemische Reaktionen, wobei hauptsächlich seine Aminosäurereste beteiligt sind. Diese Reaktionen umfassen:

Oxidation: Bestimmte Aminosäuren wie Methionin können oxidiert werden.

Reduktion: Disulfidbrücken zwischen Cysteinresten können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Auswirkungen auf die Peptidfunktion zu untersuchen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Aminosäurederivate für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von der jeweiligen Reaktion und den verwendeten Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Influenzavirus-NP (44-52) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Immunologie: Es wird verwendet, um T-Zell-Antworten und die Mechanismen der Immunerkennung zu untersuchen.

Vakzinenentwicklung: Als konserviertes Epitop ist es ein Ziel für die Entwicklung universeller Grippeimpfstoffe.

Diagnostik: Es kann in Assays verwendet werden, um Immunreaktionen auf eine Influenzainfektion nachzuweisen

Wirkmechanismus

Der Wirkmechanismus von Influenzavirus-NP (44-52) beinhaltet seine Erkennung durch T-Zellen. Das Peptid wird auf der Oberfläche infizierter Zellen durch MHC-Moleküle präsentiert. T-Zellen erkennen diesen Komplex und initiieren eine Immunantwort, die zur Zerstörung infizierter Zellen führt. Dieser Prozess beinhaltet verschiedene molekulare Signalwege, einschließlich der Aktivierung von T-Zell-Rezeptoren und der Freisetzung von Zytokinen .

Wirkmechanismus

The mechanism of action of Influenza virus NP (44-52) involves its recognition by T cells. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. T cells recognize this complex and initiate an immune response, leading to the destruction of infected cells. This process involves various molecular pathways, including the activation of T cell receptors and the release of cytokines .

Vergleich Mit ähnlichen Verbindungen

Influenzavirus-NP (44-52) kann mit anderen viralen Epitopen verglichen werden, wie z. B. denen, die von den Hämagglutinin- oder Neuraminidase-Proteinen des Influenzavirus abgeleitet sind. Im Gegensatz zu diesen Epitopen ist NP (44-52) über verschiedene Influenzastämme hinweg hoch konserviert, was es zu einem zuverlässigeren Ziel für die Vakzinenentwicklung macht. Ähnliche Verbindungen umfassen:

- Hämagglutinin-abgeleitete Peptide

- Neuraminidase-abgeleitete Peptide

- Andere Nukleoprotein-abgeleitete Peptide

Diese Vergleiche heben die Einzigartigkeit von NP (44-52) in Bezug auf seine Konservierung und Immunogenität hervor.

Eigenschaften

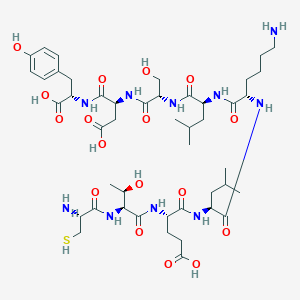

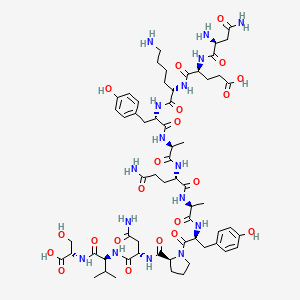

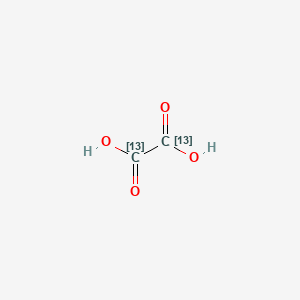

Molekularformel |

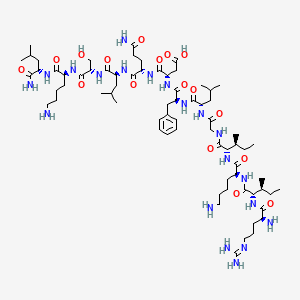

C46H74N10O17S |

|---|---|

Molekulargewicht |

1071.2 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1 |

InChI-Schlüssel |

QVXNKNSYPZUJFT-DEKAXTLRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)